molecular formula C8H8ClI B13641015 1-Chloro-2-(1-iodoethyl)benzene

1-Chloro-2-(1-iodoethyl)benzene

Cat. No.: B13641015
M. Wt: 266.50 g/mol
InChI Key: SPDLDGAUQGOYOY-UHFFFAOYSA-N
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Description

1-Chloro-2-(1-iodoethyl)benzene is an organic compound with the molecular formula C8H8ClI It is a halogenated derivative of benzene, featuring both chlorine and iodine atoms attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-2-(1-iodoethyl)benzene can be synthesized through several methods. One common approach involves the halogenation of ethylbenzene derivatives. For instance, starting with 1-chloro-2-ethylbenzene, an iodination reaction can be performed using iodine and a suitable oxidizing agent, such as hydrogen peroxide or a peracid, under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-(1-iodoethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.

    Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to remove halogen atoms, typically using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Substitution: Formation of phenols, amines, or other substituted benzene derivatives.

    Oxidation: Formation of benzaldehyde or benzoic acid.

    Reduction: Formation of ethylbenzene or other dehalogenated products.

Scientific Research Applications

1-Chloro-2-(1-iodoethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of halogenated compounds’ effects on biological systems, including their potential as radiolabeled tracers.

    Medicine: Investigated for its potential use in radiotherapy and diagnostic imaging due to the presence of iodine, which can be radioactively labeled.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(1-iodoethyl)benzene involves its interaction with various molecular targets, depending on the context of its use. In chemical reactions, the halogen atoms act as leaving groups, facilitating nucleophilic substitution or elimination reactions. In biological systems, the iodine atom can be radioactively labeled, allowing the compound to be used as a tracer in imaging studies.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-2-iodobenzene: Lacks the ethyl group, making it less reactive in certain substitution reactions.

    2-Iodoethylbenzene:

    1-Bromo-2-(1-iodoethyl)benzene: Similar structure but with bromine instead of chlorine, which can influence its chemical behavior.

Uniqueness

1-Chloro-2-(1-iodoethyl)benzene is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity patterns and potential applications. The combination of these halogens allows for versatile chemical transformations and specialized uses in various fields.

Properties

Molecular Formula

C8H8ClI

Molecular Weight

266.50 g/mol

IUPAC Name

1-chloro-2-(1-iodoethyl)benzene

InChI

InChI=1S/C8H8ClI/c1-6(10)7-4-2-3-5-8(7)9/h2-6H,1H3

InChI Key

SPDLDGAUQGOYOY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1Cl)I

Origin of Product

United States

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